2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Description
The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their inhibitory activity against bacterial DNA gyrase B (GyrB) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques . For example, 2-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole was synthesized using iodine, o-DCB, and toluene .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Theoretical techniques such as Quantum Theory of Atoms In Molecules (QTAIM) calculations can be used to describe the molecular interactions .Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of bacterial DNA gyrase B (GyrB), preventing the supercoiling of DNA, which is a critical step in DNA replication . Similarly, it inhibits CK2 and GSK3β, preventing the phosphorylation and subsequent deactivation of PTEN .
Biochemical Pathways
The inhibition of GyrB affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth . On the other hand, the inhibition of CK2 and GSK3β prevents the deactivation of PTEN, affecting the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .
Result of Action
The inhibition of GyrB leads to the cessation of bacterial growth, making this compound potentially useful as an antibacterial agent . The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, potentially halting uncontrolled cell growth and proliferation, suggesting potential applications in cancer treatment .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEXHMLAECLZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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